

In-depth Technical Guide: 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethoxy)pyridin-3-amine

Cat. No.: B599372

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CAS Number: 135900-33-3

A Core Component for Advanced Research and Development

This technical guide provides a comprehensive overview of **6-(trifluoromethoxy)pyridin-3-amine**, a fluorinated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, conferred by the trifluoromethoxy group, make it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Physicochemical Properties

6-(Trifluoromethoxy)pyridin-3-amine is a solid at room temperature with a melting point in the range of 31-33°C.[1] It is characterized by the molecular formula $C_6H_5F_3N_2O$ and a molecular weight of 178.11 g/mol.[2] The trifluoromethoxy group significantly influences the compound's electronic properties and lipophilicity, which are critical parameters in drug design.

Property	Value	Reference(s)
CAS Number	135900-33-3	[2]
Molecular Formula	C ₆ H ₅ F ₃ N ₂ O	[2]
Molecular Weight	178.11 g/mol	[2]
Melting Point	31-33 °C	[1]
Physical Form	Powder	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Room Temperature	[1]
InChI Key	HYBWXJYCVLEPI-UHFFFAOYSA-N	[1]

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of **6-(trifluoromethoxy)pyridin-3-amine** is not readily available in the public domain, its synthesis would likely involve the introduction of the trifluoromethoxy group onto a pyridine ring, followed by the introduction or modification of the amine group. The synthesis of related trifluoromethylpyridines often involves multi-step processes.

Comprehensive, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for **6-(trifluoromethoxy)pyridin-3-amine** are limited. However, based on its structure, the following characteristic signals would be expected:

- ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amine group.
- ¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the trifluoromethoxy group.
- ¹⁹F NMR: A characteristic signal for the fluorine atoms of the trifluoromethoxy group.

- IR Spectroscopy: Absorption bands corresponding to N-H stretching of the amine, C-N stretching, C-O stretching, and C-F stretching vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

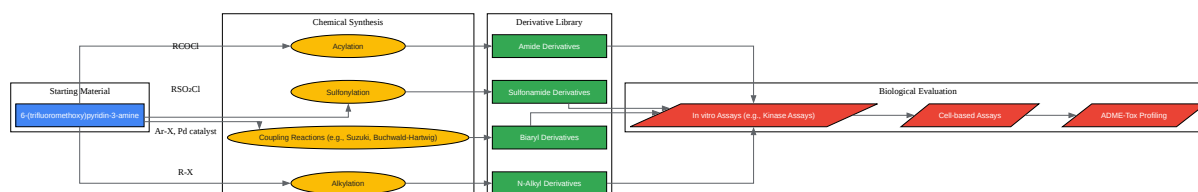
Applications in Research and Drug Discovery

The incorporation of trifluoromethoxy groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^[3] Although specific biological activity data for **6-(trifluoromethoxy)pyridin-3-amine** is not widely published, its structural motif is found in compounds investigated for various therapeutic areas.

Derivatives of aminopyridines are known to exhibit a wide range of biological activities, and the presence of the trifluoromethoxy group can significantly modulate these properties. For instance, related trifluoromethylpyridine derivatives have been explored as kinase inhibitors for cancer therapy and as agents targeting other signaling pathways.^{[4][5]}

Experimental Workflows and Logical Relationships

The utility of **6-(trifluoromethoxy)pyridin-3-amine** as a building block in medicinal chemistry can be visualized through a generalized experimental workflow. This typically involves the reaction of the amine group with various electrophiles or participation in cross-coupling reactions to generate a library of derivatives for biological screening.

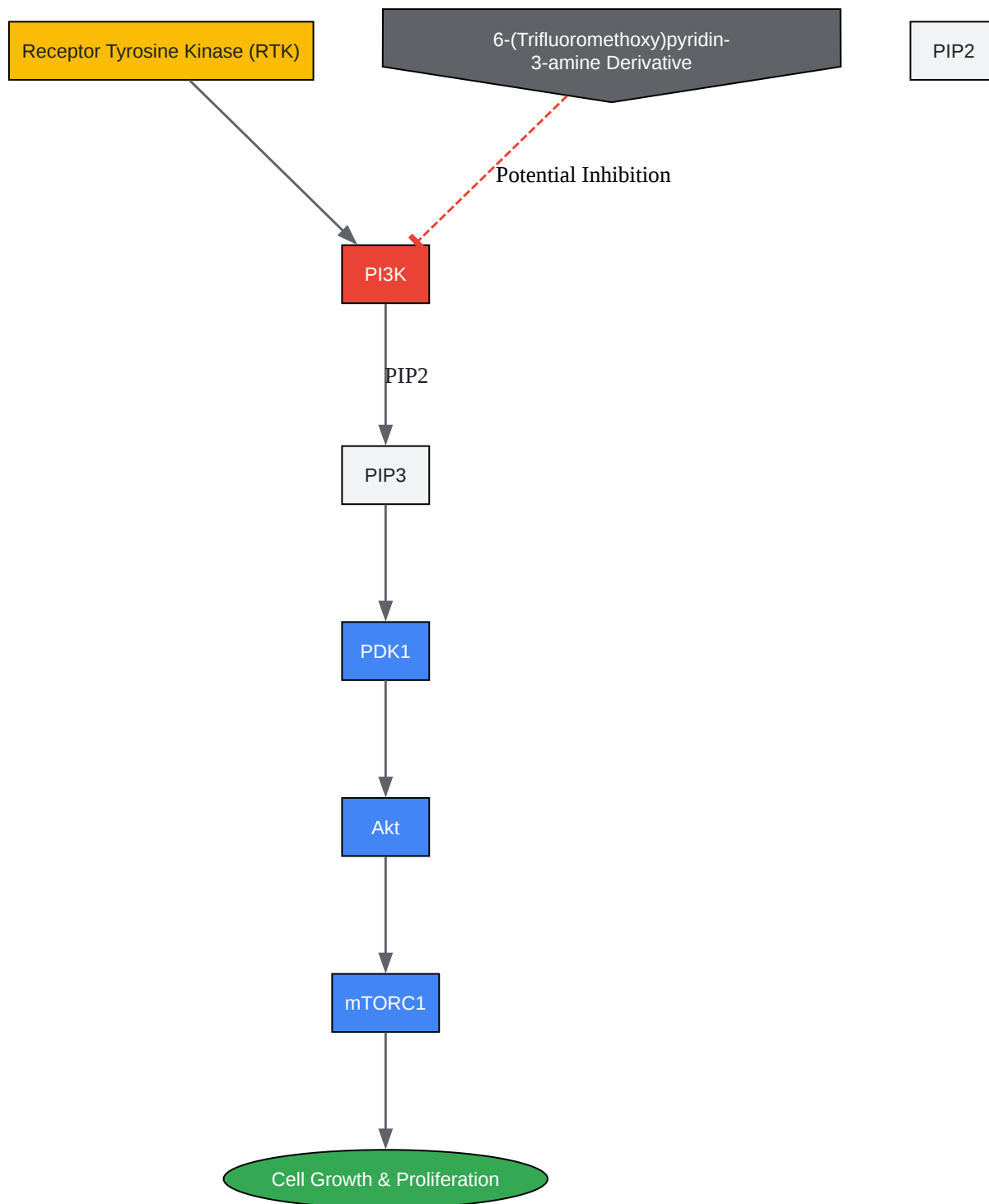


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Caption: Generalized workflow for the utilization of **6-(trifluoromethoxy)pyridin-3-amine** in drug discovery.

Potential Signaling Pathway Involvement

While no direct evidence links **6-(trifluoromethoxy)pyridin-3-amine** to a specific signaling pathway, its structural analogs, particularly those with the aminopyridine core, have been implicated in the modulation of various cellular signaling cascades. For example, aminopyridine derivatives have been investigated as inhibitors of kinases within the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5] The trifluoromethoxy group can enhance the binding of these molecules to the ATP-binding pocket of kinases.



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Caption: Potential involvement of **6-(trifluoromethoxy)pyridin-3-amine** derivatives in the PI3K/Akt/mTOR signaling pathway.

Safety Information

According to available safety data, **6-(trifluoromethoxy)pyridin-3-amine** is classified as a warning, with hazard statements indicating it may be harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

In conclusion, **6-(trifluoromethoxy)pyridin-3-amine** is a valuable chemical entity for researchers engaged in the design and synthesis of novel bioactive molecules. Its unique combination of a pyridine core, an amine functional group, and a trifluoromethoxy substituent provides a versatile platform for creating diverse chemical libraries for screening against a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

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- To cite this document: BenchChem. [In-depth Technical Guide: 6-(Trifluoromethoxy)pyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:

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